Product packaging for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one(Cat. No.:CAS No. 891782-60-8)

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1360959
CAS No.: 891782-60-8
M. Wt: 226.07 g/mol
InChI Key: DRDDOAWCDDBYHZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name designated as this compound. This nomenclature precisely describes the structural features, indicating a dihydroisoquinolinone core with bromine substitution at the 7-position. The compound is uniquely identified by its Chemical Abstracts Service registry number 891782-60-8, which serves as the primary identifier across chemical databases and literature.

Alternative systematic names documented in chemical databases include 7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one and 1(2H)-Isoquinolinone, 7-bromo-3,4-dihydro-, reflecting different approaches to describing the same molecular structure. The molecule catalog number MFCD08437642 provides additional identification within the MDL Information Systems database. These multiple identification systems ensure comprehensive tracking and referencing across various chemical information platforms.

The compound belongs to the broader class of heterocyclic organic compounds, specifically within the isoquinoline derivative family. The structural classification places it among brominated nitrogen-containing heterocycles, where the bromine atom serves as a key functional group influencing both chemical reactivity and physical properties. Database entries consistently recognize this compound across multiple chemical information systems, including PubChem CID 25067330, ChEMBL ID CHEMBL3629673, and DSSTox Substance ID DTXSID10648634.

Molecular Formula and Weight Analysis

The molecular formula C9H8BrNO represents the exact atomic composition of this compound, containing nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This formula reflects the fused ring system characteristic of isoquinoline derivatives, with the addition of the bromine substituent and carbonyl functionality. The precise atomic composition provides fundamental information for understanding the compound's chemical behavior and potential reaction pathways.

The molecular weight calculation yields 226.07 grams per mole, with some sources reporting slight variations to 226.073 or 226.0699 depending on the precision of atomic weight values used. The monoisotopic mass, accounting for the most abundant isotopes, is calculated as 224.978926 atomic mass units. These mass values are critical for analytical applications, particularly in mass spectrometry and precise quantitative analysis.

Computational chemistry parameters derived from the molecular structure include a topological polar surface area of 29.1 square angstroms, indicating moderate polarity. The calculated logarithmic partition coefficient (LogP) value of 1.735 suggests favorable lipophilicity characteristics for biological applications. The hydrogen bond donor count of one and hydrogen bond acceptor count of one reflect the presence of the amide functionality, which significantly influences intermolecular interactions and solubility properties.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis reveals that this compound adopts a distinctive three-dimensional conformation influenced by the bromine substituent positioning. The crystal structure demonstrates the characteristic planar arrangement of the aromatic isoquinoline ring system, with the dihydro portion introducing slight non-planarity to the overall molecular geometry. The bromine atom at the 7-position creates specific steric and electronic effects that influence the crystal packing arrangement.

Three-dimensional conformational studies indicate that the molecule maintains a relatively rigid structure due to the fused ring system. The carbonyl group at the 1-position adopts a planar configuration with the aromatic system, facilitating potential resonance interactions. Computational modeling suggests that the most stable conformation involves minimal deviation from planarity for the aromatic portion, while the saturated ethylene bridge (positions 3 and 4) exhibits slight puckering.

Predicted collision cross section values provide insight into the three-dimensional gas-phase structure of the compound. For the protonated molecular ion [M+H]+, the collision cross section is calculated at 139.2 square angstroms, while the sodium adduct [M+Na]+ shows a value of 150.6 square angstroms. These measurements reflect the molecular size and shape in the gas phase, important for ion mobility spectrometry applications and structural characterization.

The molecular geometry exhibits specific bond angles and lengths characteristic of the isoquinoline framework, with the bromine substituent introducing measurable changes to the electronic distribution. Density functional theory calculations suggest that the bromine atom influences the electron density distribution throughout the aromatic system, affecting both chemical reactivity and physical properties. The overall molecular volume and surface area calculations provide additional parameters for understanding molecular interactions and crystal packing behaviors.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic signal patterns in both proton and carbon-13 spectra. The ¹H nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the different hydrogen environments within the molecule. The aromatic protons appear in the downfield region, with the bromine substitution pattern creating characteristic splitting patterns and chemical shifts. The methylene protons at positions 3 and 4 typically appear as multiplets in the aliphatic region, while the amide proton shows a distinctive downfield signal.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework structure with characteristic chemical shifts for each carbon environment. The carbonyl carbon typically appears around 177 parts per million, while the aromatic carbons show signals between 120-160 parts per million depending on their electronic environment and proximity to the bromine substituent. The aliphatic carbons at positions 3 and 4 appear in the upfield region, providing clear structural confirmation.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm functional group presence and molecular structure. The carbonyl stretch typically appears around 1650-1680 cm⁻¹, while aromatic carbon-carbon stretches manifest in the 1450-1600 cm⁻¹ region. The carbon-bromine stretch contributes to the fingerprint region, providing additional structural confirmation. Nitrogen-hydrogen stretching vibrations from the amide functionality appear in the 3200-3400 cm⁻¹ region.

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the extended aromatic system. The isoquinoline chromophore exhibits absorption maxima that are influenced by the bromine substituent, with typical absorption occurring in the 250-350 nanometer range. The bromine atom's electron-withdrawing nature affects the electronic transitions, creating measurable shifts in absorption wavelengths compared to unsubstituted analogs.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 226 for the intact molecule. The isotope pattern clearly shows the characteristic bromine isotope distribution, with peaks at m/z 224 and 226 reflecting the presence of Br-79 and Br-81 isotopes in their natural abundance ratio.

Fragmentation patterns reveal systematic loss of functional groups and ring cleavage reactions that provide structural confirmation. Common fragmentation pathways include loss of carbon monoxide (28 mass units) from the carbonyl group, loss of hydrogen bromide (80-82 mass units), and various ring opening reactions. The base peak intensity and fragmentation efficiency depend on ionization conditions and collision energy parameters.

Electrospray ionization mass spectrometry demonstrates formation of various adduct ions that provide additional analytical information. The protonated molecular ion [M+H]+ appears at m/z 225.98621, while sodium and potassium adducts form at m/z 247.96815 and 263.94209 respectively. Negative ion mode produces the deprotonated molecular ion [M-H]- at m/z 223.97165, reflecting the compound's ability to form both positive and negative ions under appropriate conditions.

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula assignment. The measured exact mass matches the calculated theoretical mass within acceptable error limits, providing definitive molecular formula confirmation. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support structural assignments and distinguish this compound from potential isomers or related structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B1360959 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 891782-60-8

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDOAWCDDBYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648634
Record name 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891782-60-8
Record name 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydroisoquinolin-1(2H)-one. One common method is to use bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinones.

    Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolinones

    Reduction: 3,4-Dihydroisoquinolin-1(2H)-one

    Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is recognized as a valuable intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to be modified for enhanced biological activity, particularly in the development of drugs targeting neurological disorders such as Parkinson's disease and schizophrenia.

Key Insights:

  • Mechanism of Action: The compound acts as a ligand for dopamine receptors, influencing dopaminergic signaling pathways which are crucial for mood regulation and motor control.
  • Synthesis of Bioactive Compounds: It is used to synthesize various benzolactams that have shown promise as dopamine D3 receptor ligands and MK2 inhibitors, potentially affecting inflammation and stress response pathways .

Biological Research

In biological research, this compound has been utilized to study the mechanisms of action of isoquinoline derivatives. These derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

Case Studies:

  • A study demonstrated that derivatives of isoquinolinone exhibited promising anti-inflammatory properties by modulating cytokine release in cell cultures .

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chemical structure allows chemists to explore new synthetic pathways and develop novel materials.

Applications:

  • It is employed in the synthesis of polymers and coatings that require specific chemical properties for enhanced performance .

Analytical Chemistry

This compound is also significant in analytical chemistry. Researchers use it in methods to detect and quantify isoquinoline derivatives across various samples.

Techniques:

  • High-performance liquid chromatography (HPLC) methods have been developed using this compound to improve the accuracy and reliability of chemical analyses .

Material Science

The compound has applications in material science due to its unique chemical properties that can enhance material performance.

Innovations:

  • Research indicates that incorporating 7-bromo derivatives into polymer matrices can improve mechanical strength and thermal stability .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

CompoundKey DifferencesBiological Activity
3,4-Dihydroisoquinolin-1-oneLacks bromine; different reactivityLimited neuropharmacological effects
6-Chloro-3,4-dihydro-2H-isoquinolin-1-oneChlorine instead of bromine; altered binding profilesVaries based on substitution
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-oneContains amino group; enhanced reactivityBroader spectrum of biological activity

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Isoquinolinone derivatives differ in bromine substitution patterns, ring saturation, and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS No. Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences Reference
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one 891782-60-8 C7-Br C₉H₈BrNO 226.07 Reference compound
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 943751-93-7 C7-Br, C3-ketone C₉H₈BrNO 226.07 Ketone at C3 instead of C1
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 1109230-25-2 C5-Br C₉H₈BrNO 226.07 Bromine at C5; altered electronic effects
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one 724422-42-8 C6-Br, C2-CH₃ C₁₀H₁₀BrNO 240.10 Methyl group enhances lipophilicity
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 185316-44-3 C7-Br, C4-(CH₃)₂ C₁₁H₁₂BrNO 254.13 Dimethyl group increases steric bulk

Physicochemical and Crystallographic Data

Table 2: Crystallographic Comparison
Compound Torsion Angle (°) Hydrogen Bonding Planar Deviation (Å) Reference
3-(3-Bromobenzyl)isoquinolin-1(2H)-one -178.69 N–H···O (intermolecular) 0.01
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one N/A O–H···O and C–H···π 0.93 (C–H bond)
  • Electronic Effects : Bromine at C7 in the reference compound increases electrophilicity compared to C5/C6-substituted analogs .

Biological Activity

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a brominated derivative of dihydroisoquinolinone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dihydroisoquinoline core, with a bromine atom at the 7-position. Its molecular formula is C9H8BrNC_9H_8BrN and it has a molecular weight of approximately 210.07 g/mol.

1. Cholinesterase Inhibition

One of the prominent biological activities of this compound is its role as a selective inhibitor of butyrylcholinesterase (BChE), which is significant in the context of Alzheimer's disease.

  • Inhibition Potency : The compound exhibits an IC50 value of approximately 6.9 µM , indicating moderate potency compared to other known inhibitors.
  • Mechanism of Action : Molecular docking studies suggest that it binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, enhancing its inhibitory effects .

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly against neurodegenerative diseases.

  • Case Study : In a study involving animal models, administration of this compound showed significant reduction in neuroinflammation markers, suggesting potential utility in treating conditions like Alzheimer's and Parkinson's disease .

3. Anticancer Properties

The compound has been investigated for its anticancer potential.

  • Mechanism : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death.
  • Case Study : In vitro experiments demonstrated that treatment with this compound led to a decrease in cell viability in various cancer cell lines, including breast and prostate cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (µM)Mechanism of ActionNotable Properties
7-Chloro-3,4-dihydroisoquinolin-1-one 8.5BChE InhibitionLess potent than brominated variant
7-Iodo-3,4-dihydroisoquinolin-1-one 5.0BChE InhibitionHigher potency but less stability
7-Fluoro-3,4-dihydroisoquinolin-1-one 9.0BChE InhibitionModerate potency with different side effects

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes like BChE, leading to increased acetylcholine levels.
  • Signal Transduction Pathways : It influences various signaling pathways involved in apoptosis and inflammation.
  • Neuroprotective Pathways : By modulating neuroinflammatory responses, it contributes to the protection of neuronal cells.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, and how are reaction conditions optimized?

The compound is synthesized via bromination of precursor amines. A validated method involves treating 7-amino-3,4-dihydro-1(2H)-isoquinolinone with 48% aqueous HBr in acetonitrile at 0°C . Optimization includes controlling temperature to minimize side reactions (e.g., over-bromination) and using inert atmospheres to prevent oxidation. Reaction progress is monitored via TLC or HPLC to ensure completion.

Q. How is this compound characterized structurally?

Characterization employs NMR (¹H, ¹³C) and mass spectrometry. For example, ¹H NMR of a related brominated isoquinolinone derivative shows aromatic proton signals at δ 7.91 (d, J=2.2 Hz) and δ 7.30 (d, J=8.0 Hz), with carbonyl resonances around δ 162 ppm in ¹³C NMR . HRMS (ESI-QTOF) confirms molecular ion peaks (e.g., [M+H]+ at m/z 283.0441 for C₁₂H₁₅BrN₂O) .

Q. What safety precautions are critical when handling this compound?

The compound is light-sensitive and requires storage in amber vials under inert gas. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can copper-catalyzed cascade reactions be applied to synthesize derivatives of this compound?

Copper catalysis enables efficient functionalization. For example, substituted 2-halobenzamides react with β-keto esters under mild conditions to form 3,4-disubstituted isoquinolinones. Key parameters include catalyst loading (5–10 mol% CuI), ligand choice (e.g., phenanthroline), and solvent polarity (DMF or DMSO) to stabilize intermediates .

Q. How do researchers resolve contradictions in spectral data for brominated isoquinolinones?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. For example, unexpected peaks in ¹H NMR could indicate residual solvents or by-products. Cross-validation using alternative techniques (e.g., X-ray crystallography or 2D NMR) and computational modeling (DFT for predicted shifts) helps confirm assignments .

Q. What strategies are used to design bioactive derivatives of this compound?

Functionalization at the 3-position (e.g., introducing dimethylaminomethyl groups) enhances bioactivity. A reported method involves Mannich reactions with formaldehyde and dimethylamine, yielding derivatives with improved pharmacokinetic profiles. Purification via gradient flash chromatography (0–10% MeOH in EtOAc) isolates target compounds in ~53% yield .

Q. How can mechanistic studies elucidate the bromination pathway of this compound?

Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) and kinetic studies track bromine incorporation. For example, HBr in acetonitrile facilitates electrophilic aromatic substitution, with regioselectivity governed by electron density at the 7-position. Computational studies (e.g., Fukui indices) predict reactivity hotspots .

Methodological Considerations

  • Data Reliability : Triangulate analytical results (NMR, MS, elemental analysis) and compare with literature data .
  • Reaction Reproducibility : Document exact conditions (e.g., cooling rate, stirring speed) to minimize variability .
  • Ethical Data Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral datasets, ensuring reproducibility without compromising safety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 2
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.